rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis
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Overview
Description
rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis is a chemical compound with the molecular formula C10H17NO3Si. It is known for its unique structure, which includes a trimethylsilyl group and an isocyanate functional group attached to a cyclopentane ring. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis typically involves the reaction of cyclopentane derivatives with trimethylsilyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines or alcohols, forming ureas or carbamates.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis involves its reactivity with various nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic centers in other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis can be compared with other similar compounds such as:
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid: This compound also contains a cyclopentane ring but differs in its functional groups and reactivity.
rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine: This compound has a different ring structure and functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H17NO3Si |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3Si/c1-15(2,3)14-10(13)8-4-5-9(6-8)11-7-12/h8-9H,4-6H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
YJFHJWCRHMEHGX-BDAKNGLRSA-N |
Isomeric SMILES |
C[Si](C)(C)OC(=O)[C@@H]1CC[C@@H](C1)N=C=O |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1CCC(C1)N=C=O |
Origin of Product |
United States |
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